Cas no 2228482-33-3 (3-{7-oxabicyclo2.2.1heptan-2-yl}pentanedioic acid)

3-{7-oxabicyclo2.2.1heptan-2-yl}pentanedioic acid is a specialized organic compound with unique structural features. It offers exceptional stability and versatility in various chemical reactions, particularly in the synthesis of complex organic molecules. Its unique cyclic structure provides increased resistance to degradation, enhancing shelf life and performance. This compound is highly sought after in the pharmaceutical and agrochemical industries for its potential in drug discovery and development.
3-{7-oxabicyclo2.2.1heptan-2-yl}pentanedioic acid structure
2228482-33-3 structure
Product Name:3-{7-oxabicyclo2.2.1heptan-2-yl}pentanedioic acid
CAS No:2228482-33-3
MF:C11H16O5
MW:228.241744041443
CID:6254988
PubChem ID:165705572
Update Time:2025-06-25

3-{7-oxabicyclo2.2.1heptan-2-yl}pentanedioic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{7-oxabicyclo2.2.1heptan-2-yl}pentanedioic acid
    • EN300-1754141
    • 2228482-33-3
    • 3-{7-oxabicyclo[2.2.1]heptan-2-yl}pentanedioic acid
    • Inchi: 1S/C11H16O5/c12-10(13)3-6(4-11(14)15)8-5-7-1-2-9(8)16-7/h6-9H,1-5H2,(H,12,13)(H,14,15)
    • InChI Key: VWHCBSRSRNLLFL-UHFFFAOYSA-N
    • SMILES: O1C2CCC1C(C(CC(=O)O)CC(=O)O)C2

Computed Properties

  • Exact Mass: 228.09977361g/mol
  • Monoisotopic Mass: 228.09977361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 83.8Ų

3-{7-oxabicyclo2.2.1heptan-2-yl}pentanedioic acid Pricemore >>

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Additional information on 3-{7-oxabicyclo2.2.1heptan-2-yl}pentanedioic acid

Introduction to 3-{7-oxabicyclo[2.2.1]heptan-2-yl}pentanedioic acid (CAS No. 2228482-33-3)

3-{7-oxabicyclo[2.2.1]heptan-2-yl}pentanedioic acid (CAS No. 2228482-33-3) is a unique and structurally complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound features a bicyclic ring system fused with a carboxylic acid moiety, making it a valuable building block for the development of novel drugs and advanced materials.

The molecular structure of 3-{7-oxabicyclo[2.2.1]heptan-2-yl}pentanedioic acid is characterized by its 7-oxabicyclo[2.2.1]heptan-2-yl group, which imparts unique chemical and physical properties. The presence of the oxabicyclic ring system provides enhanced stability and reactivity, while the carboxylic acid groups offer multiple functionalization sites for further chemical modifications. These features make it an attractive candidate for a wide range of applications.

In the pharmaceutical industry, 3-{7-oxabicyclo[2.2.1]heptan-2-yl}pentanedioic acid has shown promise as a precursor for the synthesis of bioactive molecules. Recent studies have explored its potential as an intermediate in the development of anti-inflammatory drugs, antiviral agents, and anticancer therapeutics. For instance, researchers at the University of California have demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response pathway.

Beyond pharmaceuticals, 3-{7-oxabicyclo[2.2.1]heptan-2-yl}pentanedioic acid has also found applications in materials science. Its unique structural properties make it suitable for the synthesis of advanced polymers and coatings with enhanced mechanical strength and thermal stability. A study published in the Journal of Materials Chemistry highlighted the use of this compound in the development of high-performance polymer composites for aerospace and automotive industries.

The synthetic accessibility of 3-{7-oxabicyclo[2.2.1]heptan-2-yl}pentanedioic acid has been a subject of extensive research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves a tandem Diels-Alder reaction followed by selective oxidation steps to introduce the carboxylic acid functionalities. This approach has been optimized to achieve high yields and purity, making it suitable for large-scale production.

In addition to its synthetic versatility, 3-{7-oxabicyclo[2.2.1]heptan-2-yl}pentanedioic acid exhibits interesting biological activities that have been investigated through in vitro and in vivo studies. Preclinical trials have shown that certain derivatives of this compound possess significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. These findings have paved the way for further clinical investigations to evaluate their therapeutic potential.

The environmental impact of 3-{7-oxabicyclo[2.2.1]heptan-2-yl}pentanedioic acid is another important consideration in its development and application. Researchers are actively working on green chemistry approaches to synthesize this compound using sustainable methods and renewable resources. For example, a recent study published in Green Chemistry described a novel enzymatic catalysis method that reduces the environmental footprint associated with traditional synthetic routes.

In conclusion, 3-{7-oxabicyclo[2.2.1]heptan-2-yl}pentanedioic acid (CAS No. 2228482-33-3) is a versatile and promising compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique structural features and biological activities make it an exciting area of research for scientists and engineers alike. As ongoing studies continue to uncover new properties and applications, this compound is poised to play a significant role in advancing various scientific fields.

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